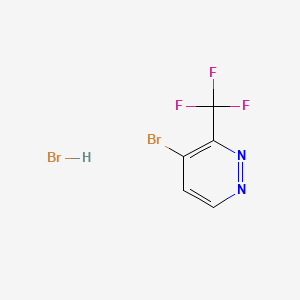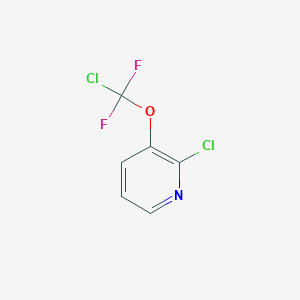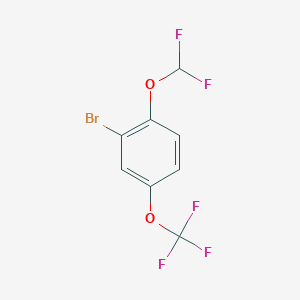
1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H4BrF5O2. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves the reaction of 1-bromo-2-fluoro-5-(trifluoromethoxy)benzene with appropriate reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) at low temperatures to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like lithium diisopropylamide (LDA) or other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although detailed mechanisms and products depend on the reagents used.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex aromatic compounds.
Common reagents used in these reactions include LDA, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene in chemical reactions typically involves the nucleophilic attack on the bromine atom, leading to substitution or coupling reactions. The presence of difluoromethoxy and trifluoromethoxy groups can influence the reactivity and stability of the compound, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-difluoromethoxy-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene: Another similar compound with different substitution positions, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Eigenschaften
Molekularformel |
C8H4BrF5O2 |
|---|---|
Molekulargewicht |
307.01 g/mol |
IUPAC-Name |
2-bromo-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF5O2/c9-5-3-4(16-8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H |
InChI-Schlüssel |
MHTRMYNWFBPEII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
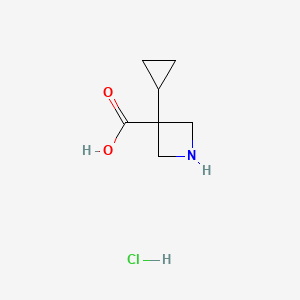
![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
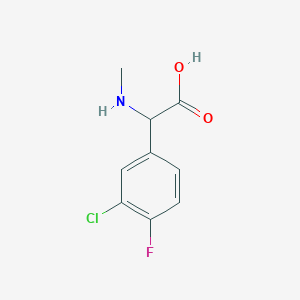
acetic acid](/img/structure/B13459172.png)
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)
